![molecular formula C8H9ClN2OS B1433164 {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1323536-42-0](/img/structure/B1433164.png)

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride

Overview

Description

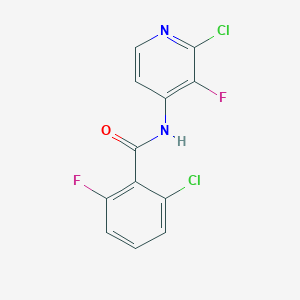

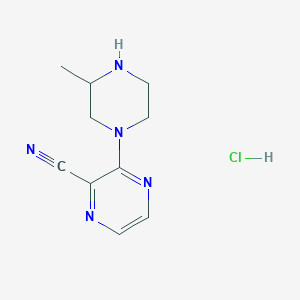

“{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C8H9ClN2OS . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of “{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a five-membered isoxazole ring attached to a thiophene ring via a methylene bridge . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized through various chemical reactions. For instance, a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux affords 5-substituted 3-aminoisoxazoles .Scientific Research Applications

Synthesis Techniques

- Potkin et al. (2011) discuss the synthesis of 3-substituted 5-(2-thienyl)isoxazoles, showing methods to create derivatives of isoxazole compounds, which could be relevant for the synthesis of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Potkin, Petkevich, & Kurman, 2011).

Chemical Properties and Reactions

- Rajanarendar et al. (2006) elaborate on the synthesis of various isoxazole derivatives, highlighting the chemical reactions and properties of such compounds, which can be crucial in understanding the behavior of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Rajanarendar, Karunakar, & Ramu, 2006).

- Banpurkar et al. (2018) explore the synthesis and antimicrobial activity of 3-methyl-4 H -isoxazol-5-ones. This research could provide insights into the antimicrobial potential of related compounds like "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Banpurkar, Wazalwar, & Perdih, 2018).

Bioactivity and Antimicrobial Effects

- Isoxazoles and their derivatives, such as "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride", have been studied for their bioactivity. For example, Rajanarendar et al. (2004) synthesized isoxazolyl thiazoles and evaluated their antimicrobial activity, which might be relevant for similar compounds (Rajanarendar, Karunakar, & Srinivas, 2004).

Anticancer Research

- Hamama et al. (2017) discuss the synthesis of novel isoxazole derivatives and their screening for antitumor activity, which could be relevant to understanding the potential anticancer applications of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Hamama, Ibrahim, & Zoorob, 2017).

- Chandrappa et al. (2010) study novel thioxothiazolidin-4-one derivatives and their in vivo anticancer effects, which might offer insights into the potential therapeutic applications of isoxazole derivatives (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Miscellaneous Applications

- Jia et al. (2021) developed an eco-friendly synthesis method for isoxazole derivatives, which could be applicable to "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" for environmentally sustainable production (Jia, Su, Yu, Du, & Mei, 2021).

Safety And Hazards

The safety data sheet for a similar compound, “([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine”, indicates that it is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Future Directions

properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS.ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJAWGBCQNRANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)

![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)

![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)

amine](/img/structure/B1433096.png)

![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)